molecular formula C7H10F3NO B15240328 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one

Cat. No.: B15240328
M. Wt: 181.16 g/mol
InChI Key: HENDXJSDIBYSKO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one is a fluorinated organic compound that features a trifluoromethyl group and a pyrrolidine ring

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one typically involves the reaction of a trifluoromethyl ketone with a pyrrolidine derivative. One common method includes the use of 1,1,1-trifluoroacetone and pyrrolidine under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound features a pyridine ring instead of a pyrrolidine ring, which can result in different chemical properties and applications.

    1,1,1-Trifluoro-3-phenyl-2-propanone:

    1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: This compound has a hydroxyl group, which can influence its solubility and reactivity compared to the ketone derivative.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyrrolidin-2-ylpropan-2-one

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-5-2-1-3-11-5/h5,11H,1-4H2

InChI Key

HENDXJSDIBYSKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C(F)(F)F

Origin of Product

United States

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